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Compound of Interest

Compound Name: Firsocostat

Cat. No.: B609510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on interpreting elevated liver enzymes,

specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), during pre-

clinical and clinical research involving Firsocostat.

Frequently Asked Questions (FAQs)
Q1: What is Firsocostat and how does it work?

A1: Firsocostat (formerly GS-0976) is an investigational, liver-directed, oral inhibitor of acetyl-

CoA carboxylase (ACC).[1][2] ACC is a key enzyme in de novo lipogenesis (DNL), the process

of converting carbohydrates into fatty acids.[1] Firsocostat inhibits both ACC1 and ACC2

isoforms, which is intended to reduce the production of new fatty acids in the liver and stimulate

fatty acid oxidation.[1] Its primary therapeutic target is non-alcoholic steatohepatitis (NASH), a

severe form of non-alcoholic fatty liver disease (NAFLD).[1][2]

Q2: Is Firsocostat associated with elevated liver enzymes (ALT, AST)?

A2: Based on available clinical trial data, Firsocostat has been generally well-tolerated.[3] In

the Phase 2b ATLAS trial, which evaluated Firsocostat as a monotherapy and in combination

with other agents for NASH with advanced fibrosis, the combination of Firsocostat and

cilofexor led to statistically significant improvements in ALT and AST levels compared to

placebo.[2][4] While specific data on ALT/AST elevations for the Firsocostat monotherapy arm
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are not detailed in publicly available results, the overall safety profile was described as

favorable.[4][5] The most frequently reported adverse events in the combination arm were

generally mild to moderate and included pruritus, headache, diarrhea, and nausea.[4][5]

Q3: What is the known safety profile of Firsocostat concerning the liver?

A3: Firsocostat has undergone Phase 1 and Phase 2 clinical trials. In a Phase 1 study in

participants with hepatic impairment, Firsocostat was generally well-tolerated, with all reported

adverse events being mild.[3] The Phase 2b ATLAS study also reported that Firsocostat, as

monotherapy and in combination, was generally well-tolerated.[4] A known class effect of ACC

inhibitors is an increase in plasma triglycerides, and asymptomatic Grade 3 triglyceride

elevations were observed in a small percentage of patients treated with the Firsocostat and

cilofexor combination.[4] There are no prominent reports of Firsocostat-induced liver injury in

the available literature.

Troubleshooting Guide: Managing Elevated ALT/AST
in Firsocostat Experiments
This guide provides a structured approach to investigating elevated liver enzymes observed

during studies with Firsocostat.

Scenario 1: Asymptomatic, Mild to Moderate Elevation of ALT/AST

Question: An asymptomatic research participant receiving Firsocostat shows a mild to

moderate increase in ALT/AST levels (e.g., 1.5-3x the upper limit of normal [ULN]) from

baseline. What are the initial steps?

Answer:

Confirmation: Repeat the liver function tests (LFTs) to confirm the elevation and rule out a

lab error.

Review Concomitant Medications: Conduct a thorough review of all concomitant

medications, including over-the-counter drugs and supplements, for any known

hepatotoxic agents.
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Assess Other Factors: Evaluate for other potential causes of liver enzyme elevation such

as recent strenuous exercise, alcohol consumption, or intercurrent illness.

Fractionate Aminotransferases: If not already done, measure both ALT and AST to assess

the AST:ALT ratio, which can provide clues to the etiology.

Monitor Closely: Increase the frequency of LFT monitoring, for instance, to weekly, to track

the trend of the enzyme levels.

Scenario 2: Persistent or Progressing Elevation of ALT/AST

Question: The elevated ALT/AST levels in a participant on Firsocostat persist or increase

upon subsequent testing. What is the appropriate course of action?

Answer:

Comprehensive Workup: Initiate a more comprehensive workup to exclude other causes

of liver injury. This should include serological testing for viral hepatitis (Hepatitis A, B, C,

and E), autoimmune markers (e.g., ANA, ASMA), and an assessment of iron studies to

rule out hemochromatosis.

Imaging: Consider an abdominal ultrasound to evaluate for biliary obstruction or other

structural abnormalities of the liver.

Consider Dose Interruption: Depending on the severity and trajectory of the elevation, a

temporary interruption of Firsocostat dosing may be warranted to observe if the enzyme

levels return to baseline.

Consult a Hepatologist: For persistent or significant elevations, consultation with a

hepatologist is recommended to aid in the differential diagnosis and management plan.

Scenario 3: Significant Elevation of ALT/AST or Signs of Liver Dysfunction

Question: A research participant on Firsocostat develops a significant elevation in ALT/AST

(e.g., >5x ULN) or shows signs of liver dysfunction (e.g., jaundice, coagulopathy). What are

the immediate actions?
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Answer:

Discontinue Investigational Product: Immediately discontinue Firsocostat treatment.

Urgent Medical Evaluation: The participant should undergo an urgent and thorough

medical evaluation, including a comprehensive metabolic panel, complete blood count,

and coagulation profile (INR).

Hospitalization: Hospitalization may be necessary for close monitoring and supportive

care, especially if there are signs of liver failure.

Hy's Law Assessment: Evaluate for potential Hy's Law criteria (ALT or AST >3x ULN and

total bilirubin >2x ULN without initial findings of cholestasis), which is a marker of severe

drug-induced liver injury.

Report as a Serious Adverse Event (SAE): This event should be reported as a Serious

Adverse Event (SAE) according to the study protocol and regulatory requirements.

Experimental Protocols
Protocol for Monitoring Liver Function in a Clinical Trial with Firsocostat

This is a representative protocol based on general guidelines for NASH clinical trials and may

not reflect the exact protocol of a specific Firsocostat study.

1. Baseline Assessment (Screening/Day 1):

Comprehensive metabolic panel including ALT, AST, alkaline phosphatase (ALP), total
bilirubin, direct bilirubin, albumin, and total protein.
Complete blood count with platelets.
Coagulation panel including prothrombin time (PT) and international normalized ratio (INR).
Serology for hepatitis A (IgM), hepatitis B (HBsAg, anti-HBs, anti-HBc), and hepatitis C (anti-
HCV RNA).
Autoimmune markers (e.g., antinuclear antibody [ANA], anti-smooth muscle antibody
[ASMA]).
Fasting lipid panel.

2. On-Treatment Monitoring:
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LFTs (ALT, AST, ALP, total bilirubin) should be monitored at regular intervals. A typical
schedule might be:
Weeks 2, 4, 8, and 12 during the initial treatment phase.
Every 12 weeks thereafter for longer-term studies.
More frequent monitoring is recommended if there is a mild elevation in liver enzymes.

3. Criteria for Dose Modification or Discontinuation:

ALT/AST Level Action

>3x ULN but ≤5x ULN

Repeat LFTs within one week. If confirmed,

continue weekly monitoring until levels return to

baseline or stabilize. Consider dose interruption

if levels continue to rise.

>5x ULN but ≤8x ULN
Discontinue Firsocostat. Monitor LFTs weekly

until normalization. Investigate for other causes.

>8x ULN

Immediately discontinue Firsocostat.

Hospitalization may be required for close

monitoring and further investigation.

ALT or AST >3x ULN with Total Bilirubin >2x

ULN

Immediately discontinue Firsocostat and

conduct a thorough investigation for drug-

induced liver injury (DILI). This is a potential

Hy's Law case.

Data Presentation: Summary of Liver Enzyme Findings in the ATLAS Trial (Combination

Therapy)

The Phase 2b ATLAS trial evaluated Firsocostat in combination with Cilofexor. The following

table summarizes the key findings related to liver biochemistry for the combination arm versus

placebo.
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Parameter
Firsocostat +
Cilofexor
Combination

Placebo
Statistical
Significance

ALT
Statistically significant

improvement
- p ≤ 0.05

AST
Statistically significant

improvement
- p ≤ 0.05

Bilirubin
Statistically significant

improvement
- p ≤ 0.05

Note: Specific mean or median changes in IU/L were not publicly released.[5][6][7]
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Caption: Mechanism of action of Firsocostat in the liver.
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Caption: Troubleshooting workflow for elevated ALT/AST with Firsocostat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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